N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that features a piperazine ring substituted with a 4-fluorophenyl group and an ethyl linkage to a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Linkage to Furan-2-Carboxamide: The final step involves coupling the piperazine intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide .
- 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione .
Uniqueness
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is unique due to its specific structural features, such as the combination of a piperazine ring with a 4-fluorophenyl group and a furan-2-carboxamide moiety. This unique structure may confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJHUSUXLRQWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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